molecular formula C13H19Cl3N2 B15327267 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride

Cat. No.: B15327267
M. Wt: 309.7 g/mol
InChI Key: IQJCEHMPXMPWOD-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride is a spirocyclic compound featuring an indole ring fused to a piperidine moiety via a spiro junction at position 3 of the indole. The molecule is substituted with a chlorine atom at position 5 of the indole and a methyl group at position 1. Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C13H19Cl3N2

Molecular Weight

309.7 g/mol

IUPAC Name

5-chloro-1-methylspiro[2H-indole-3,4'-piperidine];dihydrochloride

InChI

InChI=1S/C13H17ClN2.2ClH/c1-16-9-13(4-6-15-7-5-13)11-8-10(14)2-3-12(11)16;;/h2-3,8,15H,4-7,9H2,1H3;2*1H

InChI Key

IQJCEHMPXMPWOD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCNCC2)C3=C1C=CC(=C3)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of hydrazone intermediates, which are heated in the presence of a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and controlled environments .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Spiro[indole-3,4'-piperidine] Derivatives

6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one (CAS 1445655-59-3)
  • Structural Differences : Chlorine at position 6 (vs. 5 in the target compound) and a ketone group at position 2 of the indole.
  • The 6-chloro substitution may alter receptor binding affinity due to steric and electronic effects .
5-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 1153984-72-5)
  • Structural Differences : Indoline-2-one core (oxidized indole) with 5-chloro substitution.
  • Implications : The ketone in the indoline ring enhances hydrogen-bonding capacity, which could improve solubility but reduce lipophilicity. This compound’s pharmacological profile (e.g., sigma receptor affinity) may differ significantly from the target compound .
6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Hydrochloride
  • Structural Differences : Bromine at position 6 (vs. chlorine at position 5 in the target).

Functional Group Modifications

Amino- and Methoxy-Substituted Analogs
  • Example: 6-Amino-5-methoxy-10-methyl-1,2-dihydrospiro[indole-3,4'-piperidine] ().
  • Implications: Amino and methoxy groups introduce hydrogen-bond donors/acceptors, improving water solubility and target engagement. However, these groups may reduce CNS penetration due to increased polarity .
tert-Butyl Carbamate-Protected Derivatives
  • Example : tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate ().
  • Implications : The tert-butyl group serves as a protecting agent during synthesis, highlighting synthetic route divergences compared to the target compound’s direct dihydrochloride salt formation .

Pharmacological and Physicochemical Properties

Property Target Compound 6-Chloro-2-one (CAS 1445655-59-3) 5-Chloro-indoline-2-one (CAS 1153984-72-5)
Molecular Weight ~307.2 (estimated) 236.7 285.17
Solubility High (dihydrochloride) Moderate (ketone reduces lipophilicity) Moderate (salt form enhances solubility)
Key Substituents 5-Cl, 1-CH₃ 6-Cl, 2=O 5-Cl, 2=O
Synthetic Yield Not reported Not reported High (e.g., 92% in related steps, )

Stability and Toxicity Considerations

  • Stability : The target’s dihydrochloride salt likely offers improved stability over free bases, as seen in analogs like Vapitadine Dihydrochloride (). However, sensitivity to strong oxidizers (e.g., peroxides) is a shared concern .
  • Toxicity: Limited data for the target compound, but analogs like 6-chloro-2-one lack acute toxicity profiles (), underscoring the need for rigorous safety testing.

Regulatory and Commercial Status

  • Target Compound: Not explicitly mentioned in commercial catalogs, but discontinued analogs () suggest challenges in scale-up or formulation.
  • 5-Chloro-indoline-2-one : Marketed by Parchem (), indicating established industrial interest in this structural class.

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